1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride
Overview
Description
1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzodiazole core, an oxoethyl group, and a decyloxy chain.
Preparation Methods
The synthesis of 1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride involves several steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Introduction of the Decyloxy Chain: The decyloxy chain can be attached through an etherification reaction using decanol and a suitable activating agent.
Final Quaternization: The final step involves the quaternization of the nitrogen atom in the benzodiazole ring with a suitable alkylating agent to form the quaternary ammonium chloride salt.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring and the oxoethyl group.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxoethyl and decyloxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride can be compared with other benzodiazole derivatives, such as:
1H-Benzotriazole: A simpler benzodiazole derivative with applications in corrosion inhibition and as a building block in organic synthesis.
2-Methylbenzimidazole: Another benzodiazole derivative with potential pharmacological properties.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
The uniqueness of this compound lies in its specific structural features, which may confer unique biological or chemical properties not found in simpler benzodiazole derivatives.
Properties
IUPAC Name |
decyl 2-[2-[(2-methoxyphenoxy)methyl]-3-methylbenzimidazol-3-ium-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N2O4/c1-4-5-6-7-8-9-10-15-20-33-28(31)21-30-24-17-12-11-16-23(24)29(2)27(30)22-34-26-19-14-13-18-25(26)32-3/h11-14,16-19H,4-10,15,20-22H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMWHFIPOPPLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N2O4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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